2-Methyl-5-(pentafluorosulfur)benzoic acid
CAS No.: 623943-54-4
Cat. No.: VC3008198
Molecular Formula: C8H7F5O2S
Molecular Weight: 262.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 623943-54-4 |
|---|---|
| Molecular Formula | C8H7F5O2S |
| Molecular Weight | 262.2 g/mol |
| IUPAC Name | 2-methyl-5-(pentafluoro-λ6-sulfanyl)benzoic acid |
| Standard InChI | InChI=1S/C8H7F5O2S/c1-5-2-3-6(4-7(5)8(14)15)16(9,10,11,12)13/h2-4H,1H3,(H,14,15) |
| Standard InChI Key | HSIPIUUYFOAFKK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)C(=O)O |
| Canonical SMILES | CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)C(=O)O |
Introduction
Chemical Structure and Properties
2-Methyl-5-(pentafluorosulfur)benzoic acid, registered under CAS number 623943-54-4, features a benzoic acid core with two key substituents: a methyl group at the ortho position (position 2) and a pentafluorosulfanyl group at the meta position (position 5). The molecular formula is C8H7F5O2S with a molecular weight of 262.2 g/mol.
The structural characteristics of this compound can be precisely defined using standard chemical identifiers:
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 623943-54-4 |
| IUPAC Name | 2-methyl-5-(pentafluoro-λ6-sulfanyl)benzoic acid |
| Molecular Formula | C8H7F5O2S |
| Molecular Weight | 262.2 g/mol |
| InChI | InChI=1S/C8H7F5O2S/c1-5-2-3-6(4-7(5)8(14)15)16(9,10,11,12)13/h2-4H,1H3,(H,14,15) |
| InChI Key | HSIPIUUYFOAFKK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)C(=O)O |
| Purity (commercial) | Typically ≥95% |
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Temperature | 0-5°C | Critical for selectivity control |
| Solvent | CH2Cl2 (dichloromethane) | Provides suitable medium for electrophilic substitution |
| Catalyst | Lewis acids (e.g., AlCl3) | Facilitates the reaction by activating the aromatic ring |
| Reaction time | Varies (typically 4-24 hours) | Dependent on substrate reactivity |
A similar compound, 3-(pentafluorosulfanyl)benzoic acid, has been synthesized through the reaction of the corresponding carboxylic acid with reagents like oxalyl chloride and DMF catalyst under controlled conditions .
Analytical Characterization
Confirmation of successful synthesis requires rigorous analytical characterization:
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HPLC Analysis: Typically employing C18 columns with acidic mobile phases for purity assessment.
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19F NMR Spectroscopy: Critical for confirming the pentafluorosulfanyl group, which exhibits characteristic signals in the range of δ ~80-100 ppm.
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Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and isotopic patterns.
Biological Activity and Applications
The pentafluorosulfanyl group significantly influences the biological activity of compounds containing this moiety, leading to several potential applications for 2-methyl-5-(pentafluorosulfur)benzoic acid and its derivatives.
Antimicrobial Properties
Research indicates that compounds containing the SF5 group demonstrate noteworthy antimicrobial activity against various pathogens. The mechanism often involves:
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Disruption of microbial cell membranes
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Inhibition of essential metabolic pathways
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Enhanced penetration into microbial cells due to increased lipophilicity
Insecticidal Activity
The SF5 moiety has been linked to enhanced insecticidal properties in several studies. Research on meta-diamide insecticides containing pentafluorosulfanyl groups demonstrates significant activity against agricultural pests .
A study on SF5-containing meta-diamide insecticides revealed that compound 4d (3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ6-sulfanyl)phenyl)-2-fluorobenzamide) exhibited:
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High insecticidal activity
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Excellent selectivity toward target insects
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Lower toxicity to non-target mammals
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Inhibition of feeding behaviors at concentrations as low as 10 ppm
Table 3: Comparative Activity of SF5-Containing Compounds
| Compound Type | Target Organism | Activity (IC50 or MIC) | Selectivity Index |
|---|---|---|---|
| SF5-benzoic acid derivatives | Various bacteria | 50-100 μg/mL | Moderate |
| SF5-substituted mefloquine | Plasmodium falciparum | 25-50 μg/mL | High |
| SF5 meta-diamides | Plutella xylostella larvae | Active at 10 ppm | Very high |
Structure-Activity Relationships
The positioning of substituents on the benzoic acid core significantly influences the compound's biological activity and physicochemical properties.
Effect of the Methyl Group
The methyl group at the ortho position (position 2) relative to the carboxylic acid function:
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Introduces steric effects that influence the orientation of the carboxylic acid group
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Affects the compound's acidity and hydrogen-bonding capabilities
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May influence the compound's ability to interact with biological targets
Pentafluorosulfanyl Group Contribution
The SF5 group at the meta position (position 5) contributes several unique properties:
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Electronic Effects: Acts as a powerful electron-withdrawing group, influencing the electronic distribution throughout the molecule
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Steric Considerations: The bulky SF5 group creates specific three-dimensional constraints that can be leveraged for selective binding to biological targets
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Lipophilicity: Enhances the compound's ability to cross biological membranes and interact with lipophilic binding pockets in proteins
Comparative Analysis with Related Fluorinated Groups
The pentafluorosulfanyl group offers distinct advantages compared to other fluorinated substituents:
Table 4: Comparative Properties of Fluorinated Groups
| Property | SF5 Group | CF3 Group | F Atom |
|---|---|---|---|
| Volume (Å3) | 46 | 22 | 8 |
| Lipophilicity contribution | High | Moderate | Low |
| Electron-withdrawing power | Very high | High | High |
| Metabolic stability | Excellent | Good | Variable |
| Synthetic accessibility | Challenging | Well-established | Simple |
This comparative analysis helps explain why researchers have shown increasing interest in SF5-containing compounds like 2-methyl-5-(pentafluorosulfur)benzoic acid, despite the synthetic challenges they present .
Related Compounds and Structural Analogs
Several compounds structurally related to 2-methyl-5-(pentafluorosulfur)benzoic acid have been investigated, providing valuable comparative data for structure-activity relationship studies.
Direct Structural Analogs
Table 5: Structural Analogs of 2-Methyl-5-(pentafluorosulfur)benzoic acid
| Compound | CAS Number | Key Structural Difference | Notable Properties |
|---|---|---|---|
| 3-Methyl-5-(pentafluoro-λ6-sulfanyl)benzoic acid | 1240257-00-4 | Methyl group at position 3 instead of 2 | Different electronic distribution affecting acidity |
| 3-Bromo-5-(pentafluorosulfur)benzoic acid | 1180675-98-2 | Bromine instead of methyl group | Enhanced reactivity for further functionalization |
| 2-Methyl-5-(pentafluoro-λ6-sulfanyl)aniline | 623943-52-2 | Amine group instead of carboxylic acid | Different hydrogen bonding capabilities |
| 2-Hydroxy-5-(pentafluorosulfanyl)benzoic acid | - | Hydroxyl group instead of methyl | Enhanced acidity and hydrogen bonding |
Compounds with Different Fluorinated Groups
Comparison with compounds containing different fluorinated substituents provides insights into the unique properties of the pentafluorosulfanyl group:
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2-Methyl-5-(trifluoromethyl)benzoic acid (CAS: 13055-63-5): Contains a CF3 group instead of SF5, resulting in different electronic and steric properties .
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5-Fluoro-2-methylbenzoic acid (CAS: 33184-16-6): Contains a single fluorine atom, showing significantly different physical and chemical characteristics .
Analytical Methods for Characterization
Accurate characterization of 2-methyl-5-(pentafluorosulfur)benzoic acid requires specialized analytical techniques due to the presence of the pentafluorosulfanyl group.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR: Provides information about the aromatic protons and the methyl group
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13C NMR: Reveals the carbon skeleton and electronic environment
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19F NMR: Critical for characterizing the pentafluorosulfanyl group, which typically shows distinctive patterns in the spectrum
Infrared Spectroscopy:
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Characteristic absorption bands for:
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Carboxylic acid group (C=O stretch: ~1700 cm-1)
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SF5 group (S-F stretching vibrations: ~800-900 cm-1)
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Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC):
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Typically employs C18 columns with acidic mobile phases
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UV detection at wavelengths corresponding to aromatic and carboxylic acid absorptions
Table 6: Recommended HPLC Conditions
| Parameter | Recommended Conditions |
|---|---|
| Column | C18 (5μm) |
| Mobile Phase | 0.1% TFA in ACN/H2O (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Approximately 8-9 minutes |
Mass Spectrometry
Mass spectrometry provides definitive identification through:
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Molecular ion peak at m/z 262
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Characteristic fragmentation pattern showing loss of fluorine atoms
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High-resolution mass spectrometry for accurate mass determination
Current Research and Future Directions
Research on 2-methyl-5-(pentafluorosulfur)benzoic acid and related SF5-containing compounds continues to evolve, with several promising directions for future investigation.
Synthetic Methodology Development
Current research focuses on developing more efficient and scalable synthetic routes for SF5-containing compounds, addressing challenges such as:
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Regioselectivity control for introduction of the SF5 group
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Safer alternatives to hazardous SF5 reagents
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Catalytic methods to improve yields and reduce waste
Materials Science Applications
Beyond pharmaceutical and agricultural applications, pentafluorosulfanyl compounds show promise in materials science:
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Fluorophores: The SF5 group serves as a potent electron acceptor in push-pull fluorophores, potentially leading to advancements in optical materials and sensors.
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Surface-Active Agents: The unique combination of fluorinated and non-fluorinated regions creates interesting surface properties.
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Liquid Crystals: The molecular asymmetry introduced by the SF5 group can be exploited in liquid crystal technology.
Drug Development
The pharmaceutical potential of 2-methyl-5-(pentafluorosulfur)benzoic acid and its derivatives continues to be explored:
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As building blocks for more complex drug candidates
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In structure-activity relationship studies to optimize biological activity
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For development of compounds with improved pharmacokinetic properties
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